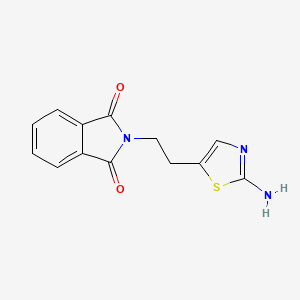

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a thiazole ring

Mécanisme D'action

Target of Action

The primary target of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

This compound interacts with hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues in the receptor, which can modulate the receptor’s activity . The exact nature of these interactions and the resulting changes in receptor activity are subjects of ongoing research.

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable properties as ligands of the dopamine receptor d2

Result of Action

The molecular and cellular effects of this compound’s action are still under investigation. Preliminary studies suggest that isoindolines may have potential therapeutic applications, possibly as antipsychotic agents . In a Parkinsonism mouse model, one isoindoline derivative showed promising results, reversing Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Analyse Biochimique

Biochemical Properties

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AChE), exhibiting competitive inhibition with a Ki value ranging from 0.33 to 0.93 mM Additionally, this compound has demonstrated low acute toxicity, making it a promising candidate for further biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis and necrosis in cancer cell lines, particularly in Raji cells . The induction of cell death is mediated through the activation of specific signaling pathways and changes in gene expression. Furthermore, this compound has been observed to modulate cell signaling pathways, including those involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its molecular mechanism . This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, the compound’s interactions with other proteins and enzymes involved in cell signaling and gene expression further contribute to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained cellular effects, including prolonged inhibition of acetylcholinesterase and continued induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In mice, the compound has demonstrated anticonvulsant activity at a dose of 15.1 mg/kg, with minimal neurotoxicity . Higher doses have been associated with adverse effects, including potential toxicity and reduced efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving acetylation and oxidation, leading to the formation of active metabolites . These metabolites contribute to the compound’s overall pharmacological effects and may influence its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound is transported across cell membranes through passive diffusion, facilitated by its hydrophobic nature . Once inside the cell, it interacts with various transporters and binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it exerts its effects on gene expression and cell signaling . Post-translational modifications, such as phosphorylation, may also influence the compound’s targeting to specific subcellular compartments, enhancing its biochemical and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled heating conditions. For example, the reaction of phthalic anhydride with ammonium bicarbonate involves heating the mixture to around 280-300°C to produce the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoindoline-1,3-dione derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .

Applications De Recherche Scientifique

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoindoline-1,3-dione: A simpler derivative that lacks the thiazole ring.

Thalidomide: A well-known isoindoline-1,3-dione derivative with significant biological activity.

Phthalimide: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Propriétés

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPILXRCRBMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560135 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748738-32-1 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)